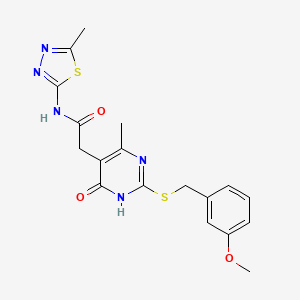
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid: is an organic compound that features a unique structure combining an adamantyl group with a benzoic acid derivative. The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, hydroxylation can be carried out using reagents like hydrogen peroxide or hydroxyl radicals, while methoxylation can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, it can be replaced with a halogen using reagents like phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus tribromide in a non-polar solvent like dichloromethane.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.
Medicine:
In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The adamantyl group is known to enhance the stability and bioavailability of drugs, making this compound a promising candidate for the development of new medications.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique structural properties make it suitable for applications in areas such as electronics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The hydroxyl and methoxy groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
3-(1-Adamantyl)-4-hydroxybenzoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-(1-Adamantyl)-5-methoxybenzoic acid: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
4-Hydroxy-5-methoxybenzoic acid: Lacks the adamantyl group, resulting in different physical and chemical properties.
Uniqueness:
The presence of both the adamantyl group and the hydroxyl and methoxy groups in 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid imparts unique properties to the compound. The adamantyl group provides rigidity and bulkiness, enhancing the compound’s stability and bioavailability. The hydroxyl and methoxy groups contribute to its reactivity and ability to form specific interactions with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(1-adamantyl)-4-hydroxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-22-15-6-13(17(20)21)5-14(16(15)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12,19H,2-4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQUSLMMLFRTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)
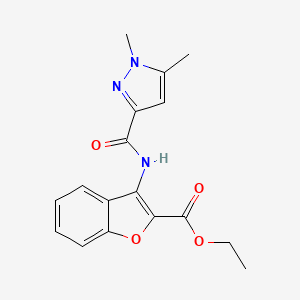
![3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2695444.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2695445.png)
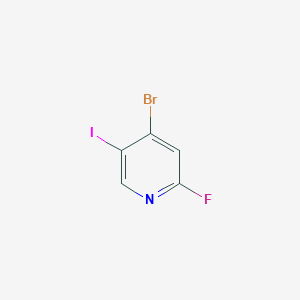
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)
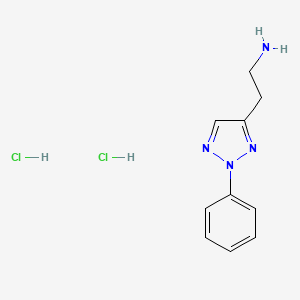
![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)
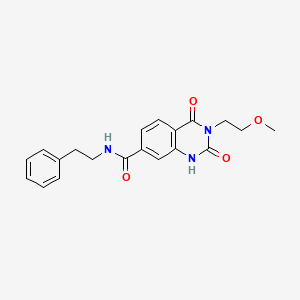
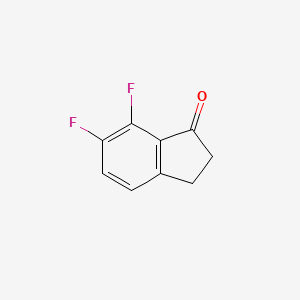
![4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2695463.png)
